16-Methyloxazolomycin is a member of the oxazolomycin family, which comprises a series of biologically active compounds primarily derived from natural sources, notably from the genus Streptomyces. This compound features a unique spiro-β-lactone-γ-lactam core structure, distinguished by a methyl group at the C16 position, which is critical for its biological activity. The oxazolomycin family is recognized for its potential applications in antibiotic development due to its ability to inhibit bacterial growth and modulate various biological processes .
16-Methyloxazolomycin has been isolated from Streptomyces species, which are renowned for their prolific production of secondary metabolites with pharmacological properties. The structural features of 16-methyloxazolomycin highlight its relationship to other oxazolomycins, such as oxazolomycin A, with specific modifications that enhance its biological activity .
This compound is classified as a natural product and falls under the category of polyketides. Its structural classification is based on the presence of the oxazole ring and the lactam moiety, which contribute to its unique chemical properties and biological functions.
The synthesis of 16-methyloxazolomycin has been explored through various synthetic pathways. One notable method involves a stereoselective approach that utilizes dichloroketene generated in situ from trichloroacetyl chloride and zinc powder. This method allows for the formation of γ-lactam precursors that are essential for constructing the oxazolomycin framework .
The synthetic route typically begins with readily available starting materials, leading to the formation of key intermediates through reactions such as cross-coupling and cyclization. For example, palladium-catalyzed reactions have been employed to facilitate the formation of carbon-carbon bonds necessary for constructing the complex structure of 16-methyloxazolomycin . Advanced spectroscopic techniques like nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HR-MS) are crucial for confirming the structure and purity of synthesized compounds.
The molecular structure of 16-methyloxazolomycin consists of a spiro-β-lactone-γ-lactam core with a methyl group at the C16 position. This configuration is significant as it influences both the compound's stability and its biological activity. The stereochemistry around several centers in the molecule has been elucidated through NMR studies, confirming specific configurations that are vital for its function .
The molecular formula of 16-methyloxazolomycin is C₁₈H₁₉N₃O₄S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.
16-Methyloxazolomycin undergoes various chemical reactions that are critical for its biological activity. These include hydrolysis reactions that can modify its lactam moiety, potentially altering its pharmacological properties. Additionally, reactions involving electrophilic substitutions can further enhance its structural diversity .
The reactivity of 16-methyloxazolomycin can be attributed to the presence of electrophilic centers within its structure. For instance, the β-lactam ring can participate in nucleophilic attacks, leading to ring-opening reactions that produce biologically relevant derivatives. Such transformations are essential for exploring structure-activity relationships in drug development.
The mechanism of action of 16-methyloxazolomycin involves interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other antibiotics within the oxazolomycin family, which target specific sites on ribosomal RNA or proteins critical for translation .
Research indicates that 16-methyloxazolomycin exhibits selective toxicity towards certain bacterial strains while displaying minimal effects on mammalian cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.
16-Methyloxazolomycin is typically characterized by its solid-state properties at room temperature, including melting point and solubility in organic solvents. Its crystalline form can be analyzed using X-ray diffraction techniques to determine precise lattice parameters.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions, which can lead to degradation products that may retain some biological activity .
The primary applications of 16-methyloxazolomycin include:
The oxazolomycin family represents a structurally unique class of bacterial secondary metabolites first identified in 1985 when Uemura and colleagues isolated oxazolomycin A and neooxazolomycin from Streptomyces species [1]. This discovery marked the beginning of a sustained exploration that expanded the family to 15 confirmed members by 2020 [1]. Key milestones include the 1997 isolation of 16-methyloxazolomycin (also designated KSM-2690 B) from Streptomyces sp. by Kim et al., characterized by a methyl substitution at the C16 position of the β-lactone-γ-lactam core [1] [3]. Subsequent discoveries encompassed geometric isomers (oxazolomycins B and C, 1998), stereoisomers (KSM-2690 C, 2000), nitro-containing variants (lajollamycins, 2005–2014), and dimeric forms (bisoxazolomycin, 2017) [1] [6]. The consistent structural motif across all oxazolomycins—a spiro-fused β-lactone-γ-lactam core linked to an oxazole ring via polyene chains—underpins their classification as a discrete natural product family [1] [10].
Table 1: Historical Timeline of Major Oxazolomycin Discoveries
Year | Compound(s) | Producing Organism | Key Structural Features |
---|---|---|---|
1985 | Oxazolomycin A, Neooxazolomycin | Streptomyces sp. | First isolates; spiro-β-lactone-γ-lactam core established |
1997 | 16-Methyloxazolomycin | Streptomyces sp. | C16-methylated β-lactone-γ-lactam core |
1998 | Oxazolomycins B, C | Streptomyces albus JA3453 | (4'E,6'E,8'E)- and (4'Z,6'E,8'E)-triene configurations |
2005 | Lajollamycin | Streptomyces nodosus | Nitro group replaces oxazole; tetraene system |
2017 | Oxazolomycin A₂, Bisoxazolomycin | Streptomyces subflavus subsp. | Dimeric structure (bisoxazolomycin) |
Oxazolomycins are taxonomically classified as hybrid peptide-polyketide natural products biosynthesized through a synergistic action of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes. Genetic analysis of the oxa biosynthetic gene cluster (BGC) in Streptomyces albus JA3453 reveals a 79.5-kb DNA region encoding 20 open reading frames [2]. This BGC features a rare trans-acyltransferase (trans-AT) type I PKS system where discrete acyltransferases (OzmM and OzmC) load extender units onto modules lacking embedded AT domains [2] [5]. Crucially, OzmC recruits methoxymalonyl-acyl carrier protein (ACP)—a glycolytic pathway-derived building block—while OzmM-AT2 loads malonyl-CoA, enabling structural diversification [2] [5]. This dual extender unit incorporation is a hallmark of oxazolomycin biosynthesis and distinguishes it from classical PKS systems [2]. The NRPS components assemble the γ-lactam moiety, likely incorporating glycine-derived fragments, consistent with isotopic labeling studies showing glycine and acetate as carbon backbones [1] [2].
16-Methyloxazolomycin (empirical formula: C₃₅H₄₉N₃O₉) occupies a distinct niche within the oxazolomycin structural hierarchy due to its C16 methyl group on the spiro-β-lactone-γ-lactam core. Stereochemical analysis via NMR (NOESY) confirms its (2R,3S,15S,16S) configuration, distinguishing it from stereoisomer KSM-2690 C (16R configuration) [1] [3]. Structurally, it retains the signature oxazole ring and (Z,Z,E)-triene chain of oxazolomycin A but diverges through:
Bioactivity profiling reveals moderate cytotoxicity against human cancer lines, with IC₅₀ values spanning 10.6–89.5 μM, positioning it as less potent than oxazolomycin A but comparable to lajollamycins [3] [6]. Its mechanism involves S-phase cell cycle arrest via downregulation of cyclin A2 and CDK2, coupled with intrinsic apoptosis induction through Bax/Bcl-2 modulation and caspase-3 activation [6].
Table 2: Structural and Bioactive Comparison of Key Oxazolomycins
Compound | Core Modification | Side Chain | Cytotoxicity (IC₅₀ Range, μM) | Primary Bioactivity |
---|---|---|---|---|
Oxazolomycin A | Unmodified lactam-lactone | Oxazole-triene | 0.8–5.2* | Antiviral, antibacterial |
16-Methyloxazolomycin | C16-methylated core | Oxazole-triene | 10.6–89.5 | S-phase arrest, apoptosis induction |
Lajollamycin B | Nitro group, tetraene | Dihydropyran | 12.4–>100 | Gram-positive antibacterial |
Bisoxazolomycin | Dimeric spiro-core | Linked oxazole units | 3.7–28.3* | DNA intercalation (proposed) |
Literature data; specific cell lines vary by study [1] [3] [6].
Table 3: Cytotoxicity Profile of 16-Methyloxazolomycin
Cancer Cell Line | IC₅₀ (μM) | Biological Effect |
---|---|---|
SMMC-7721 (hepatic) | 10.6 ± 1.7 | S-phase arrest; ↓Cyclin A2, ↓CDK2; ↑Bax/Bcl-2 ratio |
A-375 (melanoma) | 28.3 ± 3.1 | Caspase-3 activation |
MCF-7 (breast) | 89.5 ± 6.6 | Moderate apoptosis induction |
HCT-116 (colon) | >100 | No significant activity |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4